![molecular formula C4H4N6S B14356022 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 91114-04-4](/img/structure/B14356022.png)
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with thiadiazolo-pyrimidine precursors. One common method includes the reaction of 5-amino-1,2,3-thiadiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted thiadiazolo-pyrimidine derivatives.
Applications De Recherche Scientifique
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its use in the design of liquid crystals and electronic materials.
1,2,3-Thiadiazolo[5,4-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.
Propriétés
Numéro CAS |
91114-04-4 |
|---|---|
Formule moléculaire |
C4H4N6S |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
thiadiazolo[5,4-d]pyrimidin-7-ylhydrazine |
InChI |
InChI=1S/C4H4N6S/c5-8-3-2-4(7-1-6-3)11-10-9-2/h1H,5H2,(H,6,7,8) |
Clé InChI |
RKEQYNOWNJHNGO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)SN=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


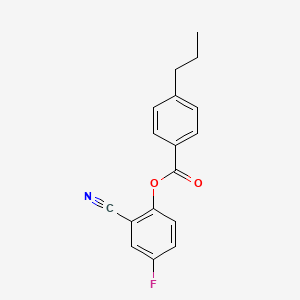

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)


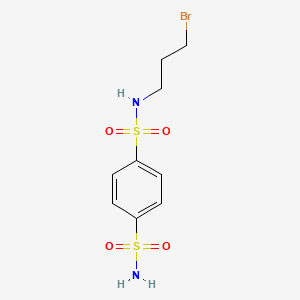
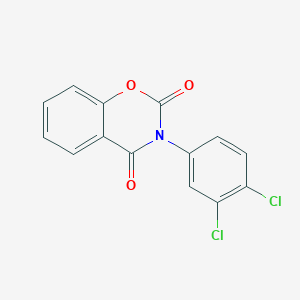
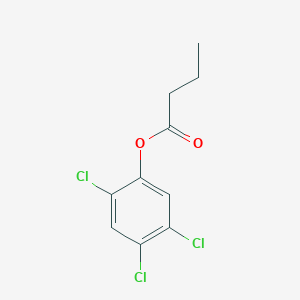
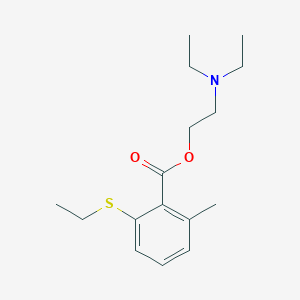
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
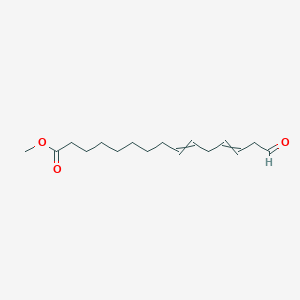
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
